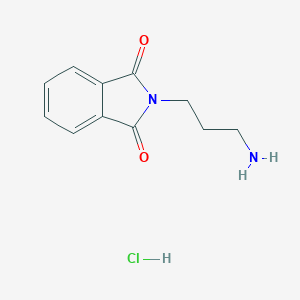

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride

Descripción general

Descripción

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride is a chemical compound that finds significance in various scientific research domains, particularly in the synthesis of novel compounds and as a catalyst or reactant in chemical reactions. This compound, along with its derivatives, plays a crucial role in the development of materials with potential applications in medicine and material science.

Synthesis Analysis

The synthesis of derivatives of isoindoline-1,3-dione involves various chemical reactions, including the reaction of phthalimide with dibromopropane to form 2-(3-bromopropyl)isoindoline-1,3-dione, further treated with phenylpiperazine in acetonitrile to achieve the desired compound. An innovative approach involves functionalizing Fe3O4/chloro-silane core-shell nanoparticles with 2-aminoisoindoline-1,3-dione, facilitating the synthesis of 4H-pyran derivatives through a multicomponent reaction, highlighting the versatility and application in green chemistry (Shabani et al., 2021).

Molecular Structure Analysis

Detailed structural analysis is crucial for understanding the properties and reactivity of a compound. For 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, X-ray diffraction and proton nuclear magnetic resonance spectroscopy (NMR) have been employed to determine its precise structure, revealing a monoclinic crystal structure and confirming the compound's configuration through intermolecular interactions (Ghabbour & Qabeel, 2016).

Chemical Reactions and Properties

Isoindoline-1,3-dione derivatives are known for their reactivity in various chemical reactions, including the formation of complexes with metals like cobalt(II) and nickel(II). These reactions not only demonstrate the compound's ability to act as a ligand but also its potential in synthesizing materials with antimicrobial properties. The synthesis and characterization of these complexes provide insights into their molecular structures and possible applications in medicinal chemistry (Sabastiyan & Suvaikin, 2012).

Physical Properties Analysis

The physical properties, including thermal behavior and magnetic properties of derivatives, have been extensively studied. For instance, Fe3O4@SiO2-NH-isoindoline-1,3-dione nanoparticles exhibit excellent yields, easy separation with an external magnet, and environmental friendliness, indicating their potential for reuse in catalytic processes. Such properties are vital for applications in green chemistry and sustainable materials development (Shabani et al., 2021).

Chemical Properties Analysis

The chemical properties of isoindoline-1,3-dione derivatives, including their reactivity and interaction with other compounds, play a significant role in their applications. The synthesis of novel derivatives through reactions like the Buchwald–Hartwig amination highlights the compound's versatility and its utility in creating materials with potential antimicrobial activity. Understanding these properties is crucial for exploring new applications in pharmaceuticals and materials science (Sakram et al., 2018).

Aplicaciones Científicas De Investigación

Lurasidone: Efficacy in Psychotic and Mood Disorders

Lurasidone, a compound structurally related to 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride, has been studied for its efficacy and safety in treating psychotic and mood disorders. Research indicates that Lurasidone is effective and well-tolerated for short-term treatment of schizophrenia and acute bipolar depression. It shows a lower risk of inducing weight gain, metabolic, or cardiac abnormalities, although its risk of akathisia may exceed that of other modern antipsychotics. This finding underscores the need for adequate long-term testing in schizophrenia and bipolar disorder and testing for other indications, including against alternative treatments (Pompili et al., 2018).

Antitumor Activity of Streptonigrin

Streptonigrin, featuring a similar functionalized quinoline structure, has been investigated for its antitumor activity. It suggests that metal ions play a key role in enhancing the drug's interaction with DNA, thereby causing DNA strand scission and exerting its antitumor activity. This insight into the mechanism of action offers a foundation for rational drug design of analogues with modified therapeutic properties and side effects (Harding & Long, 1997).

Synthesis and Biological Potential of Thiazolidinones

Research on 1,3-thiazolidin-4-ones, including their synthesis and biological potential, highlights the importance of these structures in medicinal chemistry. The study covers the synthesis of these compounds and their functionalized analogues, demonstrating their pharmacological importance and potential activities against various diseases. This suggests a promising future in the area of medicinal chemistry for compounds with similar structural features (Santos et al., 2018).

Potentiality of O- and N-Heterocycles in Modern Therapeutics

Oxygen and nitrogen heterocycle systems, such as isoindolines, are crucial in the development of various classes of products, including antimycotics, antibiotics, and antioxidants. The review discusses the biological and chemical potentiality of these scaffolds, emphasizing the importance of developing novel synthetic methods for these compounds due to their vast applications in therapeutics (Albano & Aronica, 2017).

Analytical Methods in Determining Antioxidant Activity

A comprehensive review on the analytical methods used to determine antioxidant activity, including the advantages and disadvantages of various tests, highlights the importance of understanding the mechanisms and kinetics of reactions involving antioxidants. This information is crucial for clarifying the operating mechanisms and kinetics of processes involving several antioxidants, which could be relevant to studies involving compounds like 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride (Munteanu & Apetrei, 2021).

Safety And Hazards

Propiedades

IUPAC Name |

2-(3-aminopropyl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15;/h1-2,4-5H,3,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFZFHTWRMQGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride | |

CAS RN |

4773-14-2, 121821-01-0 | |

| Record name | N-(3-Aminopropyl)phthalimide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-aminopropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)